molecular formula C21H22N6O3 B11010461 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B11010461
M. Wt: 406.4 g/mol
InChI Key: ZSFSKKCRUSCGGP-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative is synthesized by reacting 5-methoxyindole with an appropriate alkylating agent under basic conditions.

    Introduction of the Tetrazole Group: The tetrazole group is introduced by reacting the intermediate with a suitable tetrazole precursor under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the indole derivative with the tetrazole-containing intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • 2-(1H-Indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to the presence of both indole and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H22N6O3/c1-27-25-21(24-26-27)14-3-5-16(6-4-14)30-13-20(28)22-10-9-15-12-23-19-8-7-17(29-2)11-18(15)19/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,22,28)

InChI Key

ZSFSKKCRUSCGGP-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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